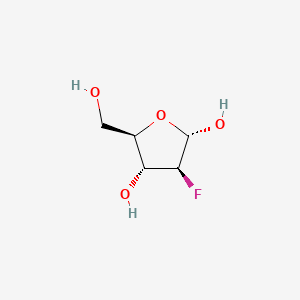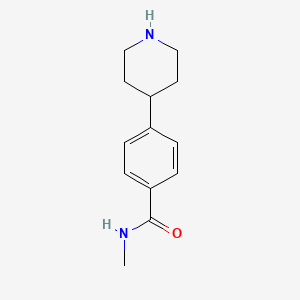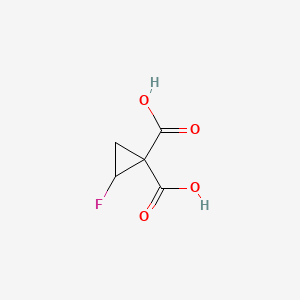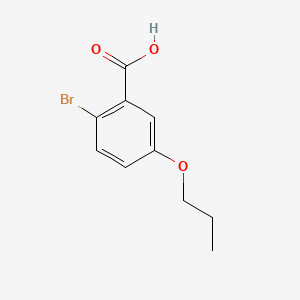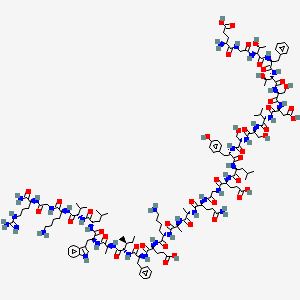
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) typically involves the cyclization of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . This method is part of a broader category of green synthesis techniques that aim to minimize the use of hazardous substances and reduce environmental impact.
Industrial Production Methods
While specific industrial production methods for 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
179685-23-5 |
|---|---|
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.209 |
IUPAC Name |
3-methyl-3,6-dihydro-2H-1,4-thiazin-5-amine |
InChI |
InChI=1S/C5H10N2S/c1-4-2-8-3-5(6)7-4/h4H,2-3H2,1H3,(H2,6,7) |
InChI Key |
KFXPSILHYBPXAH-UHFFFAOYSA-N |
SMILES |
CC1CSCC(=N1)N |
Synonyms |
2H-1,4-Thiazin-3-amine,5,6-dihydro-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Heptadecafluorooctyl)phenyl]methanol](/img/structure/B574115.png)


